TCS 46b

Descripción

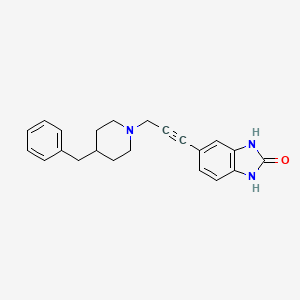

Structure

3D Structure

Propiedades

IUPAC Name |

5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c26-22-23-20-9-8-18(16-21(20)24-22)7-4-12-25-13-10-19(11-14-25)15-17-5-2-1-3-6-17/h1-3,5-6,8-9,16,19H,10-15H2,(H2,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEXWPHPFZLTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC#CC3=CC4=C(C=C3)NC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432052 | |

| Record name | TCS 46B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302799-86-6 | |

| Record name | TCS 46B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TCS 46b

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS 46b is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a pronounced selectivity for the NR1A/NR2B (also known as GluN1A/GluN2B) subtype. This technical guide delineates the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows. The information presented herein is intended to provide a comprehensive resource for researchers in neuropharmacology and drug development.

Core Mechanism of Action: Selective NMDA Receptor Antagonism

This compound functions as a subtype-selective antagonist of the NMDA receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory. Its primary molecular target is the heteromeric NMDA receptor complex containing the NR1A and NR2B subunits. By binding to this specific subtype, this compound inhibits the influx of calcium ions (Ca²⁺) that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine). This inhibitory action modulates downstream signaling cascades, leading to its observed pharmacological effects.

Quantitative Data Summary

The selectivity and potency of this compound have been quantified through various in vitro assays. The following table summarizes the available inhibitory concentration (IC50) values, highlighting the compound's strong preference for the NR1A/NR2B receptor subtype.

| Target | IC50 (nM) | Reference |

| NMDA Receptor (NR1A/NR2B) | 5.3 | [1] |

| NMDA Receptor (NR1A/NR2A) | 35,000 | |

| NMDA Receptor (NR1A/NR2C) | >100,000 |

Signaling Pathways

The antagonism of the NR1A/NR2B receptor by this compound disrupts the downstream signaling cascades initiated by NMDA receptor activation. While specific downstream signaling studies for this compound are not extensively detailed in the public domain, a representative pathway for NMDA receptor antagonism is illustrated below. The binding of this compound prevents the Ca²⁺ influx that would typically activate calcium-dependent enzymes such as Calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), and inhibit phosphatases like protein phosphatase 1 (PP1). This modulation of kinase and phosphatase activity ultimately affects gene expression and synaptic plasticity.

Figure 1: Representative signaling pathway of this compound action.

Experimental Protocols

The characterization of this compound involves both in vitro and in vivo experimental procedures. The following sections provide detailed methodologies for key experiments.

In Vitro Characterization: Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) and inhibitory concentration (IC50) of this compound for different NMDA receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue or cells expressing specific recombinant NMDA receptor subtypes in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a specific radioligand for the NMDA receptor (e.g., [³H]CGP 39653), and varying concentrations of this compound.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter, separating bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a non-labeled ligand) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for radioligand binding assay.

In Vitro Characterization: Electrophysiology

Whole-cell patch-clamp electrophysiology is employed to functionally assess the inhibitory effect of this compound on NMDA receptor-mediated currents.

Methodology:

-

Cell Preparation:

-

Use primary neuronal cultures (e.g., cerebellar granule neurons) or cell lines (e.g., HEK293) expressing specific NMDA receptor subtypes.

-

Plate the cells on coverslips for recording.

-

-

Patch-Clamp Recording:

-

Obtain a whole-cell patch-clamp configuration on a selected cell.

-

Perfuse the cell with an external solution containing NMDA and glycine to evoke an inward current.

-

Apply varying concentrations of this compound to the external solution and record the resulting inhibition of the NMDA-evoked current.

-

Record currents at a fixed holding potential (e.g., -60 mV).

-

-

Data Analysis:

-

Measure the peak or steady-state amplitude of the NMDA-evoked current in the absence and presence of different concentrations of this compound.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

Figure 3: Workflow for electrophysiological analysis.

In Vivo Evaluation: Potentiation of L-DOPA Effects in a Rat Model of Parkinson's Disease

This compound has been shown to potentiate the effects of L-DOPA in the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.

Methodology:

-

Induction of Parkinsonian Model:

-

Unilaterally lesion the nigrostriatal dopamine (B1211576) pathway in rats by stereotaxic injection of 6-OHDA into the medial forebrain bundle.

-

Confirm the lesion severity through behavioral tests (e.g., apomorphine-induced rotations) or post-mortem analysis of dopamine levels.

-

-

Drug Administration:

-

Administer L-DOPA (in combination with a peripheral decarboxylase inhibitor like benserazide) to the lesioned rats.

-

Administer this compound (e.g., 10 and 30 mg/kg, orally or intraperitoneally) in conjunction with L-DOPA.

-

-

Behavioral Assessment:

-

Measure the potentiation of L-DOPA's effects by quantifying rotational behavior or assessing improvements in motor function (e.g., cylinder test, stepping test).

-

In studies of L-DOPA-induced dyskinesia, score the severity of abnormal involuntary movements (AIMs).

-

-

Data Analysis:

-

Compare the behavioral outcomes in animals treated with L-DOPA alone versus those treated with L-DOPA and this compound.

-

Use appropriate statistical tests to determine the significance of any observed potentiation.

-

Figure 4: Workflow for in vivo evaluation of this compound.

Conclusion

This compound is a highly potent and selective antagonist of the NR1A/NR2B subtype of the NMDA receptor. Its mechanism of action, centered on the inhibition of calcium influx through this specific ion channel, has been characterized through a combination of in vitro binding and functional assays, and its therapeutic potential has been explored in in vivo models of neurological disorders. The detailed experimental protocols and data presented in this guide provide a foundational understanding for further research and development of this compound and other subtype-selective NMDA receptor modulators.

References

The Function of TCS 46b: A Technical Guide to a Selective NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS 46b is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the NR1A/NR2B subtype. This technical guide provides a comprehensive overview of the function, mechanism of action, and pharmacological profile of this compound. Detailed experimental protocols for its characterization, quantitative data on its receptor binding affinity, and its effects in a preclinical model of Parkinson's disease are presented. Furthermore, this guide elucidates the key signaling pathways modulated by this compound and outlines a typical experimental workflow for its evaluation.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, making it a significant target for drug development. The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse subtypes of GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) confer distinct pharmacological and physiological properties to the receptor complex.

This compound, also known as compound 46b in its initial publication, emerged from a search for subtype-selective NMDA receptor antagonists. It is a member of the 1-(heteroarylalkynyl)-4-benzylpiperidine class of compounds and has demonstrated high potency and selectivity for the NR1A/NR2B subtype of the NMDA receptor.[2] This selectivity is of particular interest for therapeutic applications, as targeting specific NMDA receptor subtypes may offer a more favorable side-effect profile compared to non-selective antagonists.

Mechanism of Action

This compound functions as a competitive antagonist at the glutamate (B1630785) binding site on the GluN2B subunit of the NMDA receptor. By binding to this site, it prevents the endogenous ligand, glutamate, from activating the receptor. This inhibition of receptor activation reduces the influx of calcium ions (Ca2+) through the ion channel, thereby modulating downstream signaling cascades. The high selectivity of this compound for the NR1A/NR2B subtype suggests a specific interaction with the amino acid residues within the glutamate-binding pocket of the GluN2B subunit.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been determined through in vitro receptor binding assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Receptor Subtype | Value | Reference |

| IC50 | NR1A/NR2B | 5.3 nM | [3] |

| IC50 | NR1A/NR2A | 35,000 nM | [3] |

| IC50 | NR1A/NR2C | >100,000 nM | [3] |

Table 1: In vitro receptor binding affinity of this compound for different NMDA receptor subtypes.

Signaling Pathways

Antagonism of the NR1A/NR2B NMDA receptor by this compound modulates several downstream signaling pathways critical for neuronal function and survival. The influx of Ca2+ through the NMDA receptor channel activates a multitude of intracellular signaling cascades. By blocking this influx, this compound can influence pathways such as the Ras-ERK pathway, which is involved in gene expression and synaptic plasticity, and the PI3K-Akt pathway, a key regulator of cell survival.

Below is a diagram illustrating the putative signaling pathway affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

NMDA Receptor Binding Assay

This protocol is adapted from the methods described in the original research characterizing this compound and related compounds.

Objective: To determine the in vitro binding affinity (IC50) of this compound for different NMDA receptor subtypes.

Materials:

-

HEK293 cells expressing recombinant human NMDA receptor subtypes (NR1A/NR2A, NR1A/NR2B, NR1A/NR2C)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [3H]CGP 39653 for the glutamate binding site)

-

Non-specific binding control (e.g., L-glutamic acid)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail and scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing the desired NMDA receptor subtype in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of the non-specific binding control instead of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Evaluation in a 6-OHDA-Lesioned Rat Model of Parkinson's Disease

This protocol describes the evaluation of this compound's ability to potentiate the effects of L-DOPA in a preclinical model of Parkinson's disease.[4][5]

Objective: To assess the in vivo efficacy of this compound in a rat model of Parkinson's disease.

Materials:

-

Adult male Sprague-Dawley or Wistar rats

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid saline solution

-

Stereotaxic apparatus

-

Apomorphine (B128758) or amphetamine for rotational behavior assessment

-

L-DOPA

-

This compound

-

Vehicle for drug administration (e.g., saline, DMSO/saline mixture)

Procedure:

-

Unilateral 6-OHDA Lesioning: Anesthetize the rats and place them in a stereotaxic apparatus. Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB) to induce a lesion of the nigrostriatal dopamine (B1211576) pathway. Allow the animals to recover for a period of time (e.g., 2-3 weeks) to allow the lesion to stabilize.

-

Assessment of Lesion: Confirm the extent of the dopamine lesion by inducing rotational behavior with a dopamine agonist such as apomorphine or amphetamine. Only animals exhibiting a consistent and significant number of contralateral rotations are included in the study.

-

Drug Administration: Administer this compound (e.g., orally or intraperitoneally) at various doses, followed by a sub-threshold dose of L-DOPA. A control group should receive the vehicle and L-DOPA.

-

Behavioral Assessment: Following drug administration, place the animals in a rotational behavior monitoring system and record the number of contralateral rotations over a defined period (e.g., 2 hours).

-

Data Analysis: Compare the number of rotations in the this compound-treated groups to the control group. A significant increase in rotations in the presence of this compound indicates a potentiation of the L-DOPA effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the observed effects.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the characterization of a novel NMDA receptor antagonist like this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the NR1A/NR2B NMDA receptor subtype in various physiological and pathological processes. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for neurological disorders where modulation of NMDA receptor activity is desired. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound. Future research should focus on elucidating the precise binding mode of this compound, further characterizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in a broader range of preclinical models.

References

- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishment of a 6-OHDA Induced Unilaterally Lesioned Male Wistar Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

TCS 46b: A Potent and Selective NR1A/2B NMDA Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCS 46b, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes containing the NR1A and NR2B subunits. This document consolidates key quantitative data, detailed experimental methodologies, and relevant signaling pathways to serve as a core resource for professionals in neuroscience research and drug development.

Core Compound Profile

This compound (also referred to as Compound 46b) is a small molecule, orally active antagonist of the NMDA receptor. Its high affinity and selectivity for the NR1A/2B subtype make it a valuable tool for investigating the physiological and pathological roles of this specific receptor configuration.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been quantified against various NMDA receptor subtypes, demonstrating a significant preference for NR1A/2B-containing receptors. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Receptor Subtype | IC50 (nM) |

| NR1A/2B | 5.3[1] |

| NR1A/2A | 35,000 |

| NR1A/2C | >100,000 |

Experimental Protocols

The following sections detail the methodologies employed to characterize the pharmacological profile of this compound.

NMDA Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a representative method for determining the binding affinity of this compound to the NR1A/2B receptor subtype using a radioligand displacement assay.

Objective: To determine the IC50 value of this compound by measuring its ability to displace a radiolabeled ligand specifically binding to the NR2B subunit.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]Ifenprodil (a known NR2B-selective antagonist)

-

Receptor Source: Membranes prepared from cells recombinantly expressing human NR1A and NR2B subunits, or from rat cortical/hippocampal tissue.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: A high concentration of a non-radiolabeled NR2B antagonist (e.g., 10 µM Ifenprodil).

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cultured cells expressing the target receptors in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of [³H]Ifenprodil (typically at or below its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]Ifenprodil against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes a functional assay to confirm the antagonistic activity of this compound on NMDA receptors expressed in Xenopus oocytes.

Objective: To measure the inhibition of NMDA-induced ion currents by this compound.

Materials:

-

Expression System: Xenopus laevis oocytes.

-

cRNA: Capped RNA transcripts for human NR1 and NR2B subunits.

-

Agonists: L-glutamate and glycine (B1666218).

-

Test Compound: this compound.

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

-

Instrumentation: Two-electrode voltage clamp amplifier, microelectrode puller, data acquisition system.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject a mixture of NR1 and NR2B cRNA into the cytoplasm of each oocyte.

-

Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential of -60 mV to -80 mV.

-

Establish a baseline current.

-

-

Agonist Application: Apply a solution containing L-glutamate (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current mediated by the expressed NMDA receptors.

-

Antagonist Application: Co-apply varying concentrations of this compound with the agonist solution and measure the reduction in the current amplitude.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and plot a dose-response curve to determine the IC50.

In Vivo Model: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease

This compound has been evaluated in a 6-OHDA-lesioned rat model to assess its potential therapeutic effects, particularly in potentiating the action of L-DOPA.[1]

Objective: To create a unilateral lesion of the nigrostriatal dopamine (B1211576) pathway to model Parkinson's disease and evaluate the effect of this compound on L-DOPA-induced motor behaviors.

Materials:

-

Animals: Adult male Sprague-Dawley or Wistar rats.

-

Neurotoxin: 6-hydroxydopamine (6-OHDA).

-

Anesthetic: Isoflurane or a ketamine/xylazine cocktail.

-

Vehicle for 6-OHDA: Saline containing 0.1% ascorbic acid (to prevent oxidation).

-

Instrumentation: Stereotaxic frame, Hamilton syringe.

Procedure:

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame.

-

Unilateral 6-OHDA Injection:

-

Drill a small burr hole in the skull over the target injection site (e.g., the medial forebrain bundle or the substantia nigra).

-

Slowly infuse a solution of 6-OHDA into the target brain region using a microsyringe.

-

Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.

-

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesics and supportive feeding if necessary. Allow the animals to recover for at least two weeks for the lesion to fully develop.

-

Behavioral Testing:

-

Administer this compound (e.g., 10 and 30 mg/kg, p.o. or i.p.) followed by a sub-threshold dose of L-DOPA.[1]

-

Measure rotational behavior (contralateral turns) as an indicator of dopaminergic stimulation on the lesioned side. An increase in rotations in the presence of this compound indicates a potentiation of the L-DOPA effect.[1]

-

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by the co-agonists glutamate (B1630785) and glycine, coupled with membrane depolarization to relieve the magnesium block, leads to the influx of calcium ions. This calcium influx acts as a critical second messenger, activating a cascade of downstream signaling pathways. This compound, by blocking the receptor, inhibits these downstream events.

Experimental Workflow for Antagonist Characterization

The process of identifying and characterizing a novel NMDA receptor antagonist like this compound typically follows a structured workflow, from initial screening to in vivo validation.

References

Osimertinib: A Technical Guide for Researchers

An in-depth technical guide on the core chemical structure, mechanism of action, and experimental evaluation of Osimertinib (B560133) is provided below. Information on the requested topic, "TCS 46b," was not publicly available; therefore, Osimertinib, a well-documented and clinically relevant compound, has been used as a substitute to demonstrate the requested format and depth of content.

Introduction

Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was developed by AstraZeneca and is specifically designed to target both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4] This selectivity for mutant forms of EGFR over wild-type (WT) EGFR reduces toxicity and improves the therapeutic index.[1][4] Osimertinib is a key therapeutic agent for non-small cell lung cancer (NSCLC).[5][6]

Chemical Structure and Properties

Osimertinib is a mono-anilino-pyrimidine compound.[4] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[7][8] It is typically supplied as a mesylate salt.[7]

-

Molecular Formula: C₂₈H₃₃N₇O₂[8]

-

Molar Mass: 499.619 g·mol⁻¹[7]

-

SMILES: C=CC(=O)Nc1cc(Nc2nccc(-c3cn(C)c4ccccc34)n2)c(OC)cc1N(C)CCN(C)C[7]

-

InChI Key: DUYJMQONPNNFPI-UHFFFAOYSA-N[7]

Mechanism of Action

Osimertinib functions as a potent and selective inhibitor of mutant forms of the EGFR tyrosine kinase.[9] The primary mechanism involves the covalent, irreversible binding to a cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain.[4][10] This action blocks the autophosphorylation of EGFR and prevents the activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[9][10]

Key aspects of its mechanism include:

-

High Affinity for Mutant EGFR: Osimertinib demonstrates a significantly higher affinity for EGFR molecules with sensitizing mutations (Exon 19 deletion, L858R) and the T790M resistance mutation compared to wild-type EGFR.[1] This selectivity is a hallmark of third-generation EGFR TKIs.

-

Irreversible Inhibition: The covalent bond formation with Cys797 leads to sustained, irreversible inhibition of the kinase activity.[4]

-

Downstream Pathway Inhibition: By blocking EGFR, osimertinib effectively inhibits critical downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.[11][12]

-

Blood-Brain Barrier Penetration: Osimertinib has demonstrated good penetration of the blood-brain barrier, making it an effective treatment for central nervous system (CNS) metastases, a common complication in advanced NSCLC.[10][11]

Data Presentation

Quantitative data for Osimertinib is summarized in the following tables, covering its pharmacokinetic properties, in vitro potency, and clinical efficacy.

Table 1: Physicochemical and Pharmacokinetic Properties of Osimertinib

| Parameter | Value | Reference(s) |

|---|---|---|

| Solubility (Water, 37°C) | 3.1 mg/mL | [13] |

| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | [13] |

| Time to Cmax (Tmax) | ~6 hours | [1] |

| Plasma Protein Binding | 95% | [1] |

| Volume of Distribution (Vd) | 918 L | [1] |

| Metabolism | Primarily via CYP3A4/5 (Oxidation, Dealkylation) | [1][14] |

| Active Metabolites | AZ7550, AZ5104 | [1][15] |

| Elimination Half-life (t½) | ~48 hours | [1][15] |

| Oral Clearance (CL/F) | 14.3 L/hr | [1][15] |

| Excretion | Feces (68%), Urine (14%) |[1] |

Table 2: In Vitro Potency of Osimertinib Against EGFR Mutations

| Cell Line / EGFR Status | IC₅₀ (nM) | Reference(s) |

|---|---|---|

| LoVo Cells (Exon 19 deletion EGFR) | 12.92 | [2] |

| LoVo Cells (L858R/T790M EGFR) | 11.44 | [2] |

| LoVo Cells (WT EGFR) | 493.8 | [2] |

| PC-9 (Exon 19 deletion) | 15 - 17 | [3][16] |

| H1975 (L858R, T790M) | 5 - 10 | [3][16] |

| H3255 (L858R) | 4 - 25 | [3][16] |

| A549 (EGFR Wild-Type) | >1000 |[3] |

Note: IC₅₀ values can vary based on experimental conditions and the specific assay used.[17]

Table 3: Summary of Key Clinical Trial Data for Osimertinib (FLAURA Trial)

| Endpoint | Osimertinib | Comparator (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) | P-value | Reference(s) |

|---|---|---|---|---|---|

| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64 - 1.00) | 0.046 | [18][19] |

| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37 - 0.57) | <0.001 |[20] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize Osimertinib are provided below.

Protocol 1: In Vitro Cell Proliferation Assay (IC₅₀ Determination)

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC₅₀) of Osimertinib in NSCLC cell lines.[3]

-

Cell Seeding:

-

Trypsinize and count NSCLC cells (e.g., PC-9, H1975).

-

Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[3]

-

-

Drug Treatment:

-

Prepare serial dilutions of Osimertinib in complete medium. A typical concentration range might be 0.1 nM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the drug dilutions.

-

Include a vehicle control (DMSO) and a no-treatment control.[3]

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Viability Assessment (e.g., using MTS or CellTiter-Glo®):

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours).

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[2]

-

Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition

This protocol describes the steps to assess the effect of Osimertinib on the phosphorylation of EGFR and its downstream signaling proteins.[3]

-

Cell Treatment:

-

Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Osimertinib for a specified time (e.g., 2-24 hours).[3]

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate 20-40 µg of protein per lane by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[3]

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Protocol 3: In Vivo NSCLC Xenograft Efficacy Study

This protocol details the procedure for evaluating the anti-tumor efficacy of Osimertinib in a mouse xenograft model.[3][21]

-

Cell Implantation:

-

Subcutaneously inject a suspension of human NSCLC cells (e.g., 5 x 10⁶ PC-9 or H1975 cells) in Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Randomization:

-

Drug Administration:

-

Administer Osimertinib (e.g., 5-25 mg/kg) or vehicle control to the mice daily via oral gavage.[3]

-

-

Efficacy and Toxicity Assessment:

-

Measure tumor volume and monitor the body weight and overall health of the mice regularly (e.g., twice a week) throughout the study.[21]

-

-

Study Endpoint:

-

The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).[3]

-

Mandatory Visualization

Diagrams describing the EGFR signaling pathway and an experimental workflow are provided below using the DOT language.

Caption: EGFR signaling pathway and irreversible inhibition by Osimertinib.

Caption: Experimental workflow for an in vivo NSCLC xenograft study.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. onclive.com [onclive.com]

- 7. Osimertinib - Wikipedia [en.wikipedia.org]

- 8. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. tga.gov.au [tga.gov.au]

- 14. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. targetedonc.com [targetedonc.com]

- 19. Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. The potential therapeutic regimen for overcoming resistance to osimertinib due to rare mutations in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Discovery and Synthesis of Sunitinib, a Multi-Targeted Tyrosine Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sunitinib (B231), marketed as Sutent®, is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor that represents a significant milestone in targeted cancer therapy.[1] Approved by the FDA in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST), Sunitinib was engineered to simultaneously inhibit multiple RTKs involved in tumor growth, angiogenesis, and metastatic progression.[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and key experimental protocols associated with Sunitinib.

Discovery and Rationale

The development of Sunitinib was rooted in the strategic shift from single-target to multi-target kinase inhibition. Early targeted therapies often faced challenges with resistance due to the redundancy and complexity of tumor signaling pathways.[1] The rationale was to create a single agent capable of blocking key pathways involved in both direct tumor cell proliferation and the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis.[1]

Sunitinib (formerly known as SU11248) was discovered through the screening and optimization of a library of indolin-2-one analogs.[3] This effort led to the identification of a lead compound with potent inhibitory activity against vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), the principal mediators of angiogenesis.[1][3][4] Further medicinal chemistry efforts focused on improving physicochemical properties, such as aqueous solubility, which were suboptimal in earlier prototypes like SU-5416 and SU-6668.[3] The resulting molecule, Sunitinib, demonstrated a desirable kinase inhibition profile and favorable pharmacokinetics for oral administration.[4]

Mechanism of Action

Sunitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of multiple RTKs, which blocks their autophosphorylation and subsequent downstream signal transduction.[1][5] Its efficacy stems from the simultaneous inhibition of several key kinases.[2][6]

Primary Targets and Effects:

-

Anti-Angiogenic Effect: Sunitinib potently inhibits VEGFR-1, -2, and -3, and PDGFR-α and -β.[2][4][6] In tumors, cancer cells secrete growth factors like VEGF and PDGF. These ligands bind to their respective receptors on endothelial cells (VEGFRs) and pericytes (PDGFRs), driving the formation of new blood vessels. By blocking these receptors, Sunitinib disrupts this signaling, leading to reduced tumor vascularization and inhibition of tumor growth.[2][7]

-

Direct Antitumor Effect: Sunitinib inhibits other RTKs implicated in direct tumor cell proliferation and survival, most notably KIT (c-KIT) and Fms-like tyrosine kinase-3 (FLT3).[2][6][7] Mutations that improperly activate KIT are the primary driver for the majority of GISTs. Sunitinib's inhibition of KIT makes it an effective therapy for GIST patients who are resistant to imatinib (B729).[2][7]

The dual action of inhibiting angiogenesis and directly targeting tumor cell proliferation is central to Sunitinib's clinical efficacy.[1]

Quantitative Biological Data

Sunitinib has been characterized extensively in biochemical and cell-based assays to determine its potency and selectivity against a panel of kinases.

Table 1: In Vitro Kinase Inhibition Profile of Sunitinib

| Target Kinase | Assay Type | IC50 / Ki Value (nM) | Reference |

| PDGFRβ | Cell-free | 2 | [8] |

| PDGFRβ | Cell-based | 10 | [5] |

| VEGFR2 (Flk-1) | Cell-free | 80 | [8] |

| VEGFR2 (Flk-1) | Cell-based | 10 | [5] |

| KIT (unactivated) | Enzyme Assay | 42 | [9] |

| FLT3 (mutant) | Cell-based | 30-50 | [5][8] |

| PDGFRα | Cell-based | 69 | [8] |

| Ki (ATP-competitive) | |||

| VEGFR2 (Flk-1) | Enzyme Assay | 9 | [5] |

| PDGFRβ | Enzyme Assay | 8 | [5] |

Table 2: Cellular Activity of Sunitinib

| Cell Line | Assay Type | Target Pathway | IC50 Value (nM) | Reference |

| HUVEC | Proliferation | VEGFR | 40 | [8] |

| NIH-3T3 | Proliferation | PDGFRβ | 39 | [8] |

| MV4;11 (AML) | Proliferation | FLT3 | 8 | [5][8] |

| OC1-AML5 (AML) | Proliferation | FLT3 | 14 | [5][8] |

Chemical Synthesis

The synthesis of Sunitinib involves a multi-step process culminating in the condensation of a pyrrole (B145914) aldehyde intermediate with a fluoro-oxindole. Several routes have been published, with optimizations aimed at improving yield and scalability for industrial production.[10][11][12]

A representative synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for Sunitinib Malate.

Signaling Pathway Inhibition

Sunitinib primarily targets the VEGFR and PDGFR signaling pathways, which are crucial for angiogenesis. The binding of ligands (VEGF, PDGF) to these receptors triggers dimerization and autophosphorylation, initiating downstream cascades that promote cell proliferation, survival, and migration.

Caption: Sunitinib inhibits VEGFR and PDGFR signaling pathways.

Key Experimental Protocols

Synthesis of Sunitinib (Final Step)

This protocol outlines the Knoevenagel condensation to form the Sunitinib base.

Materials:

-

N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (Pyrrole aldehyde intermediate)

-

5-fluoro-2-oxindole

-

Toluene or Methanol (solvent)

-

Piperidine (B6355638) or Pyrrolidine (catalyst)

-

Petroleum ether (for washing)

Procedure:

-

Dissolve the pyrrole aldehyde intermediate (1 equivalent) and 5-fluoro-2-oxindole (1 equivalent) in toluene.[12]

-

Add a catalytic amount of piperidine to the solution.[12]

-

Heat the mixture to reflux and maintain for 2.5-3.5 hours, monitoring the reaction by TLC.[12]

-

Upon completion, cool the reaction mixture to room temperature.

-

A precipitate will form. Collect the solid product by suction filtration.

-

Wash the filter cake with petroleum ether to remove impurities.

-

Dry the product under vacuum to yield Sunitinib base as a yellow-to-orange powder.[13]

In Vitro Kinase Assay (General Protocol)

This protocol describes a method to determine the IC50 of Sunitinib against a target kinase like VEGFR2.[5][8]

Materials:

-

Recombinant kinase (e.g., GST-VEGFR2 cytoplasmic domain)

-

Peptide substrate (e.g., poly-Glu,Tyr 4:1)

-

ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ system)

-

Sunitinib (serial dilutions)

-

96-well microtiter plates

-

Kinase buffer (containing MgCl2, MnCl2, DTT)

-

Stop solution (e.g., EDTA)

Procedure:

-

Coat 96-well plates with the peptide substrate and incubate overnight. Wash plates to remove unbound substrate.

-

Prepare serial dilutions of Sunitinib in kinase buffer.

-

In each well, add the recombinant kinase enzyme, the appropriate concentration of Sunitinib (or vehicle control), and kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 20-60 minutes).

-

Terminate the reaction by adding a stop solution.

-

Quantify kinase activity. If using radiolabeled ATP, this involves measuring incorporated radioactivity. For colorimetric/luminescent assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the signal.

-

Calculate the percentage of inhibition for each Sunitinib concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the Sunitinib concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT/MTS Assay)

This protocol measures the effect of Sunitinib on the proliferation of a cancer cell line.

Caption: Workflow for a typical cell proliferation (MTT/MTS) assay.

Procedure:

-

Cell Seeding: Plate cells (e.g., HUVECs) in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of Sunitinib in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of Sunitinib. Include vehicle-only wells as a control.

-

Incubation: Incubate the cells for a period of time, typically 72 hours, under standard culture conditions (37°C, 5% CO2).

-

Viability Measurement: Add a viability reagent like MTT or MTS to each well and incubate for 1-4 hours. Live cells with active metabolism will convert the reagent into a colored formazan (B1609692) product.

-

Data Acquisition: Solubilize the formazan product (if necessary) and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Correct the absorbance values by subtracting the background (medium-only wells). Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting a dose-response curve.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Sunitinib - Wikipedia [en.wikipedia.org]

- 3. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 8. selleckchem.com [selleckchem.com]

- 9. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]

- 13. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

The Biological Activity of TCS 46b: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of TCS 46b, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a specific focus on the NR1A/NR2B subtype. This document details its pharmacological profile, explores its mechanism of action through relevant signaling pathways, and provides detailed experimental protocols for its characterization.

Core Compound Activity: Selective NMDA Receptor Antagonism

This compound is an orally active, subtype-selective antagonist of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor in the central nervous system. Its primary mechanism of action is the inhibition of the NR1A/NR2B (also denoted as GluN1A/GluN2B) subtype.[1][2][3] This selectivity is significant, as different NMDA receptor subtypes are implicated in distinct physiological and pathological processes.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against various NMDA receptor subtypes. The compound exhibits a high affinity for the NR1A/NR2B subtype, with significantly lower potency at other subtypes and receptors.

| Target | IC50 (nM) |

| NMDA Receptor Subtypes | |

| NR1A/NR2B (GluN1A/GluN2B) | 5.3[1][2][3] |

| NR1A/NR2A (GluN1A/GluN2A) | 35,000[1][2] |

| NR1A/NR2C (GluN1A/GluN2C) | > 100,000[1][3] |

| Other Receptors | |

| α-1 adrenergic receptor | 500[2] |

| Dopamine D2 receptor | 2,600[2] |

Signaling Pathways Modulated by this compound

By antagonizing the NR2B subunit of the NMDA receptor, this compound can modulate several downstream signaling cascades that are critical in neuronal function and pathology. The influx of Ca²⁺ through the NMDA receptor channel is a key initiating event for these pathways.

The following diagram illustrates the primary signaling pathway affected by this compound's antagonism of the NR2B-containing NMDA receptor.

In Vivo Efficacy: Potentiation of L-DOPA Effects

This compound has demonstrated significant in vivo activity in a preclinical model of Parkinson's disease. In 6-hydroxydopamine (6-OHDA)-lesioned rats, oral or intraperitoneal administration of this compound potentiates the effects of L-DOPA.[1][2] This animal model is widely used to study Parkinson's disease and the motor complications arising from L-DOPA treatment, such as dyskinesia.[4][5][6]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.

Protocol 1: Determination of IC50 using a Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the IC50 of this compound for the NR1A/NR2B receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing recombinant human NR1a/NR2B receptors.

-

Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) using a sonicator or Dounce homogenizer.

-

Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Membrane homogenate.

-

[³H]ifenprodil (a known NR2B-selective radioligand) at a fixed concentration (e.g., at its Kd value).

-

Increasing concentrations of this compound or vehicle.

-

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled NR2B antagonist (e.g., unlabeled ifenprodil).

-

Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Protocol 2: In Vivo Assessment in the 6-OHDA-Lesioned Rat Model

This protocol outlines the procedure for evaluating the ability of this compound to potentiate the effects of L-DOPA in a rat model of Parkinson's disease.

Methodology:

-

Animal Model Creation:

-

Anesthetize adult male Sprague-Dawley rats.

-

Using a stereotaxic frame, unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce a lesion of the dopaminergic neurons.

-

Allow the animals to recover for at least two weeks.

-

-

Induction of L-DOPA-Induced Dyskinesia (LID):

-

Administer a daily dose of L-DOPA (e.g., 6 mg/kg, s.c. or i.p.) in combination with a peripheral decarboxylase inhibitor (e.g., benserazide, 12 mg/kg) to the lesioned rats.

-

Continue this treatment until stable abnormal involuntary movements (AIMs) are observed.

-

-

Drug Administration and Behavioral Testing:

-

On the test day, administer this compound (e.g., at doses of 10 and 30 mg/kg) or vehicle via oral gavage or intraperitoneal injection.

-

After a predetermined time (e.g., 30-60 minutes), administer the standard dose of L-DOPA.

-

Immediately after L-DOPA administration, place the rats in individual transparent observation cages.

-

Score the severity of AIMs (axial, limb, and orolingual) at regular intervals (e.g., every 20 minutes for 3-4 hours). The severity of each type of AIM can be scored on a scale from 0 to 4.

-

-

Data Analysis:

-

Calculate the total AIMs score for each rat at each time point and for the entire observation period.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the AIMs scores between the this compound-treated groups and the vehicle control group.

-

A significant alteration in the AIMs score in the presence of this compound would indicate a potentiation or modulation of L-DOPA's effects.

-

References

- 1. Promising targets of cell death signaling of NR2B receptor subunit in stroke pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NR2B-NMDA receptor mediated increases in intracellular Ca2+ concentration regulate the tyrosine phosphatase, STEP, and ERK MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NR2B Signaling Regulates the Development of Synaptic AMPA Receptor Current - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. Ratings of L-DOPA-induced dyskinesia in the unilateral 6-OHDA lesion model of Parkinson's disease in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

TCS 46b: A Deep Dive into its Selectivity for NR1A/2B Subunits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective antagonism of the N-methyl-D-aspartate (NMDA) receptor subunit combination NR1A/2B by the compound TCS 46b. The following sections detail the quantitative selectivity, likely experimental methodologies employed in its characterization, and the relevant signaling pathways.

Quantitative Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for NMDA receptors containing the NR1A and NR2B subunits. This selectivity is evident from the significant differences in its inhibitory concentration (IC50) across various NMDA receptor subunit compositions. The compound is a potent antagonist of NR1A/2B receptors, with significantly lower affinity for receptors containing NR2A or NR2C subunits.[1]

| Receptor Subunit Composition | IC50 (nM) |

| NR1A/2B | 5.3[1][2][3] |

| NR1A/2A | 35,000[1][3] |

| NR1A/2C | > 100,000[1][3] |

Experimental Protocols

While the specific, detailed experimental protocols for the determination of this compound's IC50 values are proprietary to the original researchers, this section outlines the standard methodologies used for characterizing the selectivity of NMDA receptor antagonists.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for this purpose due to their low endogenous receptor expression and high transfection efficiency.

-

Transfection: Cells are transiently or stably transfected with plasmids encoding the specific NMDA receptor subunits of interest (e.g., NR1A, NR2A, NR2B, NR2C). This allows for the expression of homogeneous populations of recombinant receptors with defined subunit compositions.

Electrophysiology

-

Technique: Whole-cell patch-clamp recording is the gold-standard method for characterizing the functional effects of compounds on ion channels like the NMDA receptor.

-

Procedure:

-

A glass micropipette filled with an internal solution is sealed onto the membrane of a transfected HEK293 cell.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV) to control the membrane potential.

-

NMDA receptor-mediated currents are elicited by the application of the agonists glutamate (B1630785) and glycine.

-

This compound is then applied at various concentrations to determine its inhibitory effect on the agonist-evoked currents.

-

The concentration of this compound that inhibits 50% of the maximal current response (IC50) is calculated.

-

Radioligand Binding Assays

-

Objective: To determine the affinity of this compound for the NR1A/2B receptor by measuring its ability to displace a known radiolabeled ligand that binds to the receptor.

-

Procedure:

-

Membranes are prepared from HEK293 cells expressing the NR1A/2B receptor subtype.

-

These membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the NR2B subunit (e.g., [³H]-ifenprodil).

-

Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

The concentration of this compound that displaces 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

-

Visualizing the Science

Experimental Workflow for Determining Subunit Selectivity

Caption: Workflow for determining the subunit selectivity of this compound.

NMDA Receptor Signaling Pathway

Caption: Simplified NMDA receptor signaling cascade.

References

- 1. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular bases of NMDA receptor subtype-dependent properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

In Vitro Characterization of TCS 46b: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characteristics of TCS 46b, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR1A/2B subtype. The data presented herein is compiled from publicly available pharmacological data sheets.

Core Compound Activity

This compound is distinguished by its high affinity and selectivity for the NMDA receptor subtype composed of the NR1A and NR2B subunits. This selectivity is crucial for targeted therapeutic applications, potentially minimizing off-target effects associated with less selective NMDA receptor antagonists.

Table 1: Receptor Subtype Selectivity of this compound

| Receptor Subtype | IC50 (nM) |

| NR1A/2B | 5.3 |

| NR1A/2A | 35,000 |

| NR1A/2C | >100,000 |

Data sourced from publicly available information.[1][2][3]

Mechanism of Action: NMDA Receptor Antagonism

This compound functions as a competitive antagonist at the NMDA receptor, an ionotropic glutamate (B1630785) receptor critical for synaptic plasticity and neuronal communication. By selectively binding to the NR1A/2B subtype, this compound inhibits the influx of calcium ions that would normally occur upon glutamate and glycine/D-serine binding. This targeted inhibition modulates downstream signaling cascades.

Caption: this compound signaling pathway.

Experimental Protocols

The following outlines the general methodologies presumed to have been used to generate the cited in vitro data. These represent standard protocols in pharmacological research for the characterization of ion channel modulators.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) and inhibitory concentration (IC50) of this compound for different NMDA receptor subtypes.

-

Methodology:

-

Membrane Preparation: Cell lines (e.g., HEK293) stably expressing specific NMDA receptor subunit combinations (NR1A/2A, NR1A/2B, NR1A/2C) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: A known concentration of a radiolabeled ligand specific for the NMDA receptor (e.g., [³H]MK-801) is incubated with the prepared cell membranes in the presence of varying concentrations of this compound.

-

Incubation and Separation: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Caption: Radioligand binding assay workflow.

Electrophysiological Assays

-

Objective: To functionally assess the antagonist activity of this compound on NMDA receptor-mediated currents.

-

Methodology:

-

Cell Preparation: Oocytes or mammalian cells expressing the desired NMDA receptor subtypes are used.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure ion channel activity. The cell is voltage-clamped at a negative holding potential.

-

Agonist Application: A solution containing NMDA and a co-agonist (glycine or D-serine) is applied to the cell to elicit an inward current.

-

Antagonist Application: Following a baseline reading, the agonist solution containing varying concentrations of this compound is applied.

-

Data Analysis: The reduction in the amplitude of the agonist-evoked current in the presence of this compound is measured to determine the IC50 value.

-

Caption: Electrophysiology assay workflow.

In Vivo Relevance

While this guide focuses on in vitro characterization, it is noteworthy that this compound is orally active.[1][2][3][4] In vivo studies in 6-hydroxydopamine (6-OHDA)-lesioned rat models of Parkinson's disease have demonstrated that this compound can potentiate the effects of L-DOPA.[1][2][3] This suggests that the in vitro antagonist activity at the NR1A/2B receptor translates to a functional effect in a disease model.

Conclusion

This compound is a highly potent and selective NMDA receptor antagonist with a clear preference for the NR1A/2B subtype. Its in vitro profile, characterized by a low nanomolar IC50 for its primary target, suggests its potential as a precise pharmacological tool for studying the role of NR1A/2B-containing NMDA receptors in health and disease. The methodologies outlined provide a framework for the continued investigation and validation of this and similar compounds.

References

In-Depth Technical Guide: TCS 46b (CAS Number: 302799-86-6)

A Selective, Orally Active GluN2B Subunit-Containing NMDA Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

TCS 46b is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for receptors containing the GluN2B subunit. Chemically identified as 5-(3-(4-benzylpiperidin-1-yl)prop-1-yn-1-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, this small molecule has demonstrated oral activity and potential therapeutic utility in neurological disorders characterized by glutamatergic dysregulation, such as Parkinson's disease. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, pharmacological data, and relevant experimental protocols.

Physicochemical and Pharmacological Properties

This compound is a synthetic compound with the molecular formula C22H23N3O and a molecular weight of approximately 345.45 g/mol . Its structure features a benzimidazolone core linked to a benzylpiperidine moiety via a propargyl chain.

Table 1: Quantitative Pharmacological Data for this compound

| Parameter | Value | Receptor Subtype | Species | Assay Type |

| IC50 | 5.3 nM | GluN1A/GluN2B | Recombinant | Radioligand Binding Assay |

| IC50 | 35,000 nM | GluN1A/GluN2A | Recombinant | Radioligand Binding Assay |

| IC50 | >100,000 nM | GluN1A/GluN2C | Recombinant | Radioligand Binding Assay |

| In Vivo Efficacy | Potentiates L-DOPA effects | - | Rat (6-OHDA lesioned) | Behavioral Assessment |

| Administration | Orally active | - | Rat | - |

Mechanism of Action and Signaling Pathway

This compound functions as a subtype-selective antagonist at the NMDA receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and neurotransmission. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The specific combination of GluN2 subunits (A-D) dictates the receptor's pharmacological and biophysical properties.

This compound demonstrates a high degree of selectivity for NMDA receptors containing the GluN2B subunit. By binding to these receptors, this compound non-competitively inhibits the influx of Ca2+ ions that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine). This selective antagonism modulates downstream signaling cascades that are preferentially activated by GluN2B-containing receptors. These pathways are implicated in both normal synaptic function and excitotoxic neuronal damage.

Figure 1. Mechanism of this compound action at the GluN2B-containing NMDA receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

NMDA Receptor Subtype Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the IC50 values of this compound for different NMDA receptor subtypes.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing recombinant human GluN1A/GluN2A, GluN1A/GluN2B, or GluN1A/GluN2C receptors.

-

Radioligand: [³H]ifenprodil (for GluN2B) or other suitable subtype-selective radioligands.

-

This compound stock solution in DMSO.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order: assay buffer, cell membranes (protein concentration optimized for each subtype), radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle (for total binding) or a saturating concentration of a known non-radioactive ligand (for non-specific binding).

-

Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2. Workflow for the NMDA receptor subtype binding assay.

6-Hydroxydopamine (6-OHDA) Induced Rat Model of Parkinson's Disease

This in vivo model is used to assess the pro-dopaminergic effects of compounds like this compound.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g).

-

6-Hydroxydopamine hydrochloride (6-OHDA).

-

Ascorbic acid saline (0.9% NaCl with 0.02% ascorbic acid).

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).

-

Stereotaxic apparatus.

-

Hamilton syringe (10 µL).

-

L-DOPA methyl ester and benserazide (B1668006) hydrochloride.

-

Rotational behavior monitoring system.

Procedure:

-

Pre-treatment: Administer a monoamine oxidase inhibitor (e.g., pargyline) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.

-

Anesthesia and Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Expose the skull and drill a small burr hole over the target injection site.

-

6-OHDA Injection: Dissolve 6-OHDA in cold ascorbic acid saline immediately before use. Unilaterally inject 6-OHDA into the medial forebrain bundle (MFB) at precise stereotaxic coordinates. The injection should be performed slowly to minimize tissue damage.

-

Post-operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative analgesia and care.

-

Behavioral Testing: After a recovery period of at least two weeks, assess the extent of the dopaminergic lesion by challenging the rats with a dopamine (B1211576) agonist (e.g., apomorphine) and measuring contralateral rotations.

-

Drug Administration and Assessment: Administer this compound (orally), followed by a sub-threshold dose of L-DOPA/benserazide. Record the number of contralateral rotations over a set period (e.g., 2 hours). An increase in rotations compared to L-DOPA alone indicates a potentiation of the L-DOPA effect.

Pharmacological Profile of TCS 46b: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS 46b is a potent, orally active, and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype containing the NR1A/NR2B subunits.[1] Its high affinity and selectivity for the NR2B subunit make it a valuable pharmacological tool for investigating the physiological and pathological roles of this specific NMDA receptor subtype. Furthermore, its demonstrated efficacy in animal models of Parkinson's disease suggests potential therapeutic applications. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinities, in vivo activity, and the signaling pathways it modulates. Detailed experimental methodologies for key studies are also provided to facilitate further research.

Introduction

The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[2] NMDA receptors are heterotetramers typically composed of two obligatory GluN1 (or NR1) subunits and two variable GluN2 (or NR2) subunits. The four subtypes of GluN2 subunits (A-D) confer distinct pharmacological and biophysical properties to the receptor complex. The NR2B (GluN2B) subunit is of particular interest due to its prevalence in the forebrain and its implication in various neurological disorders.

This compound has emerged as a key research compound due to its exceptional selectivity for NR1A/NR2B-containing NMDA receptors. This selectivity allows for the precise dissection of the roles of NR2B-mediated signaling in both normal brain function and in pathological conditions.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities of this compound for various NMDA receptor subtypes.

| Receptor Subtype | IC50 (nM) | Reference |

| NR1A/NR2B | 5.3 | [1] |

| NR1A/NR2A | 35,000 | |

| NR1A/NR2C | >100,000 |

In Vivo Pharmacology

Animal Model of Parkinson's Disease

This compound has been evaluated in the 6-hydroxydopamine (6-OHDA)-lesioned rat model, a widely used model for studying Parkinson's disease. In this model, this compound was shown to potentiate the effects of L-DOPA, the standard treatment for Parkinson's disease.[1]

| Animal Model | Dose | Route of Administration | Observed Effect | Reference |

| 6-OHDA-lesioned rat | 10 and 30 mg/kg | p.o. or i.p. | Significant potentiation of L-DOPA effects | [1] |

Signaling Pathways

This compound, as a selective NR1A/NR2B antagonist, modulates downstream signaling cascades initiated by calcium influx through the NMDA receptor ion channel. Blockade of the NR2B-containing NMDA receptors by this compound is expected to inhibit these downstream pathways.

NR2B-Mediated Signaling Cascade